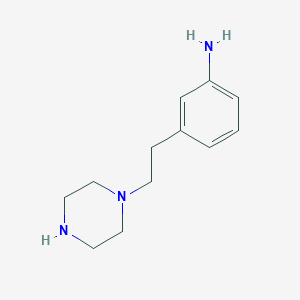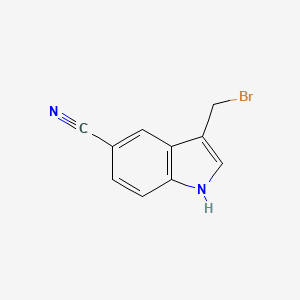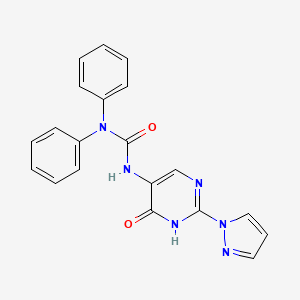![molecular formula C18H21BrO B13870997 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a bromomethyl group attached to a benzene ring, which is further substituted with a tert-butylphenylmethoxy group. Such compounds are often of interest in organic synthesis and materials science due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenol and benzyl bromide.
Ether Formation: The phenol group of 4-tert-butylphenol is reacted with benzyl bromide in the presence of a base (such as potassium carbonate) to form 4-[(4-tert-butylphenyl)methoxy]benzene.
Bromomethylation: The resulting compound is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-[(4-tert-butylphenyl)methoxy]toluene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. The tert-butylphenylmethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-4-methoxybenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-(Chloromethyl)-4-[(4-tert-butylphenyl)methoxy]benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
4-[(4-tert-Butylphenyl)methoxy]benzaldehyde: Contains an aldehyde group instead of a bromomethyl group, affecting its chemical behavior.
Uniqueness
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene is unique due to the presence of both the bromomethyl and tert-butylphenylmethoxy groups, which impart distinct reactivity and steric effects. This combination of functional groups makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C18H21BrO |
|---|---|
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene |
InChI |
InChI=1S/C18H21BrO/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-11H,12-13H2,1-3H3 |
Clave InChI |
YWMLUZQOVMKRRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)





![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)


